molecular formula C11H14BrCl B14044003 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene

Cat. No.: B14044003
M. Wt: 261.58 g/mol
InChI Key: YLQSIFZGGPXLIW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 2-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene exerts its effects involves the interaction of its halogenated groups with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack on the halogenated carbon atoms and subsequent formation of new chemical bonds.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring.

    2-Bromo-5-chloroethylbenzene: Similar but with different substitution pattern on the benzene ring.

    1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethyl group.

Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for a diverse range of chemical transformations and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

YLQSIFZGGPXLIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)CCCBr

Origin of Product

United States

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